molecular formula C15H22N4O4 B6281521 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid CAS No. 1695643-91-4

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid

Cat. No.: B6281521
CAS No.: 1695643-91-4
M. Wt: 322.36 g/mol
InChI Key: UVKMMIWKJWHHFI-UHFFFAOYSA-N
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Description

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid is a complex organic compound with the molecular formula C15H22N4O4 It is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a diazepane ring protected by a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This approach allows for more efficient and sustainable synthesis processes .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring.

Scientific Research Applications

5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to interact with enzymes and proteins without undergoing premature reactions. The pyrazine ring can participate in various biochemical pathways, influencing the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and diazepane-containing molecules. Examples include:

  • 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-2-carboxylic acid
  • 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}benzene-2-carboxylic acid

Uniqueness

What sets 5-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyrazine-2-carboxylic acid apart is its unique combination of a pyrazine ring and a diazepane ring protected by a tert-butoxycarbonyl group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

1695643-91-4

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)19-6-4-5-18(7-8-19)12-10-16-11(9-17-12)13(20)21/h9-10H,4-8H2,1-3H3,(H,20,21)

InChI Key

UVKMMIWKJWHHFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(N=C2)C(=O)O

Purity

95

Origin of Product

United States

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